B1577555 Cecropin-B

Cecropin-B

Cat. No.: B1577555
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Consensus Motifs

This compound’s primary sequence is KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH₂ , comprising 37 residues with a net charge of +9 at physiological pH. Key features include:

  • Amphipathic N-terminal helix : Residues 1–22 form a positively charged hydrophilic face and a hydrophobic face, critical for membrane binding.
  • Hinge region : A flexible proline-glycine-alanine (AGP) motif (residues 29–31) separates the N-terminal helix from the C-terminal hydrophobic helix.
  • C-terminal hydrophobic helix : Residues 32–37 form a nonpolar domain that anchors into lipid bilayers.

The sequence aligns with the PROSITE signature PS00268 (W-x(0,2)-[KDN]-{Q}-{L}-K-[KRE]-[LI]-E-[RKN]), shared by cecropins from diverse organisms.

Feature This compound Cecropin-A Cecropin-P1
Primary sequence length 37 residues 37 residues 31 residues
Net charge (pH 7.4) +9 +8 +6
Hinge motif AGP AGP Absent
C-terminal modification Amidated Amidated Free

Comparative sequence attributes of cecropin family members.

Properties

bioactivity

Antibacterial, Antifungal

sequence

KWKVFKKIEKVGRNIRDGIVKAGPAIAVLGQAN

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications of Cecropin B

Cecropin B is an antimicrobial peptide (AMP) belonging to the cecropin family, known for its activity against a variety of microorganisms . It has a positive charge and forms two α-helices, allowing it to target and disrupt cell membranes . Originally isolated from the Hyalophora cecropia moth, Cecropin B has demonstrated significant potential in various scientific research applications, particularly as an antimicrobial and anti-inflammatory agent .

Antimicrobial Applications

Cecropin B exhibits antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and some fungi . The peptide's mechanism involves forming amphipathic α-helices that target non-polar lipids in cell membranes, leading to the creation of ion-permeable channels. This process causes cell depolarization, irreversible cytolysis, and ultimately, cell death .

  • Antibacterial Activity: Cecropin B has shown potent antimicrobial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.1 mg/ml . In vivo experiments involving the injection of cecropin B into the mammary glands of dairy goats have successfully inhibited mastitis caused by Staphylococcus aureus . Cecropin B can disrupt the anionic cell membranes of Gram-negative bacteria, leading to a bacteriostatic effect .
  • Antiviral Effects: Cecropins also possess antiviral properties. Cecropin D and cecropin P1 have demonstrated the ability to inhibit porcine reproductive and respiratory syndrome virus infection and reduce cell apoptosis .

Anti-Inflammatory Applications

Cecropin DH, a derivative of cecropin B, has potential as a therapeutic agent due to its antibacterial and anti-inflammatory properties .

Veterinary Medicine

Cecropin B is being explored as a substitute for antibiotics in veterinary medicine due to its unique research significance and application prospects .

  • Treatment of Intestinal Inflammation: Cecropins are garnering attention for their role in treating intestinal inflammation and regulating intestinal flora .
  • Growth Performance in Piglets: Dietary cecropin could inhibit the growth of harmful bacteria and promote growth performance in weaned piglets .

Metabolic Disease Research

Research indicates that cecropin B can repress CYP3A29 expression by interacting with TLRs, which leads to NF-κB activation and modulation of downstream genes like PXR . Cecropin B regulates the expression of CYP3A29 through the activation of the TLR2/4-NF-κB/PXR signaling pathway in HepLi cells . Studies have shown that cecropin B can inhibit the expression of CYP3A29 . The results of these studies could potentially guide the therapy of metabolic diseases by targeting signal transduction molecules, thus providing a basis for better use of AMPs in veterinary and human clinical medicines .

Cancer Imaging

Cecropin B, along with penetratin, pVEC, and MAP, has been shown to cause membrane permeabilization during translocation, which is relevant in the context of cancer imaging . HYNIC-AocNle-CycMSHhex displayed high tumor to normal organ uptake ratios, highlighting its potential for metastatic melanoma detection in the future .

Limitations and Future Directions

Chemical Reactions Analysis

Mechanism of Interaction with Membranes

  • Perpendicular Penetration: Research indicates that cecropins B1 and B2 exhibit perpendicular penetration from the Lys side, where the Trp residue of cecropin B1 is immersed in the Pseudomonas aeruginosa (PA) membrane .

  • Membrane Disruption: Cecropin peptides create cracks through the negatively charged outer membrane of PA .

  • Pore-Forming Mechanism : Cecropin B can inhibit HPS via a pore-forming mechanism by interacting with the cytoplasmic membrane of bacteria. As cecropin B concentration increases, the bacteria membrane is more seriously damaged .

  • Cooperative Action: Cecropin B inserts into an anionic model membrane with its amphipathic N-terminal segment, supported by the hydrophobic C-terminal segment of a second peptide. The two peptides interact via a Glu···Lys salt bridge and together sustain a pore in the membrane .

Impact on Gene Expression

  • CYP3A29 Repression: Cecropin B represses CYP3A29 expression through activation of the TLR2/4-NF-κB/PXR signaling pathway in HepLi cells .

  • Transcriptional Inhibition: Cecropin B downregulates the expression of CYP3A29 by inhibiting its promoter activity .

Expression and Purification

  • Fusion Expression: Cecropin B can be expressed in a fusion form with six-histidine and SUMO tags in Escherichia coli. A six-histidine tag attached to SUMO is used for purification of SUMO-fused AMPs and isolates AMPs after cleavage by SUMOase .

  • Recombinant Production: A cecropin-B-like partial sequence can be cloned in a plasmid containing an MBP solubility tag, a Hisx6 tag, and a cleavage site for TEV endoprotease to produce the recombinant peptide .

Structural Characteristics

  • α-Helix Conformation: Recombinant this compound-like structural assays suggested an α-helix conformation when AgCecropB is in contact with SDS. In an aqueous environment without the detergent, the peptide is found in a random coil structure .

Efficiency of Entrapment

  • Entrapment Efficiency Calculation: The percent efficiency of entrapment (%EE) of the Cec-B entrapped or adsorbed onto the chitosan was obtained from the determination of free Cec-B concentration in the supernatant recovered after particle centrifugation (18,000 rpm, 50 min) by absorbance measurement at λmax = 210 nm . The %EE was calculated using the equation:

    Cec B entrapment efficiency (%)=Total Cec B added Free Cec B in supernatantTotal amount of Cec B added×100\text{Cec B entrapment efficiency }(\%)=\frac{\text{Total Cec B added Free Cec B in supernatant}}{\text{Total amount of Cec B added}}\times 100

Comparison with Similar Compounds

Cecropin Family: Cecropin-A vs. Cecropin-B

Feature This compound Cecropin-A
Amino Acid Length 35–37 residues 34–37 residues
Structure Predominant α-helix; cationic charge (+6 to +8) Similar α-helical conformation but distinct charge distribution
Antimicrobial Spectrum Broad-spectrum: Gram-negative > Gram-positive; MIC: 0.5–16 μg/mL Similar spectrum but higher potency against Pseudomonas aeruginosa
Anticancer Activity Induces apoptosis in breast cancer (4T1, MDA-MB231) via caspase-3/Fas pathways Limited studies; weaker cytotoxicity in solid tumors
Plant Applications Engineered with PR1a/AAT signal peptides for extracellular secretion in citrus Less frequently used in transgenic crops

Key Differences :

  • This compound shows stronger anticancer activity, while Cecropin-A is marginally more effective against P. aeruginosa.
  • Structural variations in charged residues (e.g., lysine/arginine content) influence membrane selectivity .

Thanatin: A β-Sheet Antimicrobial Peptide

Feature This compound Thanatin
Structure α-helical β-hairpin with disulfide bond
Mechanism Membrane disruption via pore formation Inhibits bacterial respiration; binds to lipid A in LPS
Antimicrobial Spectrum Gram-negative > Gram-positive; MIC: 0.5–16 μg/mL Broad-spectrum: Gram-negative, Gram-positive, fungi; MIC: 4–20 μg/mL
Stability Susceptible to proteases in plant apoplast Enhanced stability due to disulfide bonds
Applications Transgenic crops, nanoformulations (chitosan NPs) Limited agricultural use; studied in textile antimicrobial coatings

Key Differences :

  • Thanatin’s β-sheet structure and disulfide bond confer stability but reduce membrane permeability compared to this compound.
  • Thanatin targets intracellular pathways (e.g., respiration), whereas this compound is primarily membranolytic .

Hybrid and Engineered Variants: Cecropin B-Lysozyme Fusion

Feature This compound Cecropin B-Lysozyme Fusion
Design Native peptide Fusion with human lysozyme for synergistic activity
Mechanism Membrane lysis Dual action: membrane disruption + peptidoglycan degradation
Antimicrobial Efficacy MIC: 0.5–16 μg/mL 10-fold lower MIC against S. aureus compared to this compound alone
Toxicity Moderate cytotoxicity at high doses Reduced cytotoxicity due to targeted delivery
Applications Broad (agriculture, oncology) Clinical potential for drug-resistant infections

Key Differences :

  • The fusion protein enhances bactericidal synergy but requires complex expression systems .

Agricultural Biotechnology

  • Citrus Canker Resistance : Transgenic citrus expressing this compound with PR1a signal peptides showed 44.79–62.50% reduced disease incidence compared to wild-type (91%) .
  • Huanglongbing (HLB) : Phloem-specific expression of this compound in citrus reduced Candidatus Liberibacter asiaticus titers by 50% .
  • Rice Blight : this compound transgenic rice lines exhibited 35–50% lower Xanthomonas oryzae infection rates .

Preparation Methods

Expression in Escherichia coli

Method Details:

  • The cecropin B gene is cloned into bacterial expression vectors such as pET-M30-MBP or pET series plasmids.
  • Fusion tags like 6xHis and maltose-binding protein (MBP) are often used to enhance solubility and facilitate purification.
  • Expression is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Cultures are grown typically at 28–37 °C, with expression monitored over time.
  • Purification involves affinity chromatography using Ni^2+ resin columns targeting His-tags.
  • Fusion tags are cleaved enzymatically (e.g., SUMOase or TEV protease) to release native this compound.
  • Final purification steps include dialysis and further chromatographic techniques.

Example Data:

  • AgCecropB (a cecropin B-like peptide) was expressed in E. coli BL21 (DE3) at 28 °C with 0.5 mM IPTG.
  • Purification involved two-step affinity chromatography.
  • The recombinant peptide showed correct molecular mass (~4.6 kDa) confirmed by high-resolution mass spectrometry.
  • Structural analysis confirmed α-helical conformation typical of cecropins.

Expression in Pichia pastoris

Method Details:

  • The cecropin B gene is inserted into the pPICZα-A vector for expression in Pichia pastoris strain SMD1168.
  • The α-factor secretion signal is used to direct peptide secretion into the culture medium.
  • Cultures are grown in buffered methanol-complex medium (BMMY) at pH 6.0 with methanol induction for up to 60 hours.
  • Secreted peptides are harvested by centrifugation and ultrafiltration.
  • Purification involves ion-exchange chromatography (e.g., CM-Sepharose column) using linear salt gradients.
  • Protein concentration is determined by dye-binding assays.

Example Findings:

  • Approximately 50 mg of recombinant this compound was secreted per liter of culture.
  • The recombinant peptide appeared as a single homogeneous band (~4.7 kDa) on SDS-PAGE.
  • Optimal expression conditions included 28 °C, 1% methanol, and pH 6.0 for 60 hours.

Genetic Engineering with Intein-Mediated Cleavage

Overview:
An advanced recombinant method involves fusion of this compound with inteins (protein splicing elements) to facilitate self-cleavage and release of the target peptide.

Method Details:

  • The cecropin B gene is fused to an intein sequence in vectors such as pTWIN1.
  • Oligopeptides (e.g., GRA, CRA, SRA) are added at the N-terminus to enhance intein cleavage efficiency.
  • Fusion proteins are expressed in E. coli.
  • Cleavage conditions are optimized (pH 6.0–7.5, temperature) to induce intein-mediated splicing and release this compound.
  • Purified peptides are obtained after cleavage and subsequent chromatographic purification.

Research Insights:

  • Optimal cleavage occurs at pH 7.0.
  • This method provides a controlled and efficient way to produce native this compound without additional residues.
  • Facilitates large-scale production with high purity.

Comparative Summary Table of Preparation Methods

Preparation Method Host/Technique Purification Method Yield & Purity Advantages Limitations
Solid-Phase Peptide Synthesis Chemical synthesis RP-HPLC >95% purity; mg scale High purity; sequence control Costly, less scalable
Recombinant in E. coli Bacterial expression Ni^2+ affinity chromatography, tag cleavage Confirmed by MS; mg scale Cost-effective; scalable Requires tag removal, folding issues
Recombinant in Pichia pastoris Yeast expression Ultrafiltration, ion-exchange chromatography ~50 mg/L; pure by SDS-PAGE Secretion simplifies purification Longer culture times
Intein-mediated recombinant Bacterial expression with intein fusion Cleavage buffer, chromatographic purification Efficient cleavage; high purity Native peptide release; scalable Requires optimization of cleavage

Research Findings and Notes

  • Peptides synthesized chemically or expressed recombinantly maintain antimicrobial activity against gram-positive and gram-negative bacteria.
  • Structural studies confirm α-helical conformations essential for biological function.
  • Recombinant methods allow for fusion tags facilitating purification and solubility, but require enzymatic cleavage to obtain native peptides.
  • Optimal expression and cleavage conditions (pH, temperature, induction time) are critical for yield and activity.
  • Recombinant expression in Pichia pastoris yields high amounts of secreted peptide, advantageous for industrial-scale production.
  • Intein-mediated cleavage offers a promising approach for tag-free peptide production.

Q & A

Basic: How can researchers quantify Cecropin-B concentration in vitro, and what methodological considerations are critical?

Answer:
The Bradford assay is a widely used method for quantifying this compound in vitro. This technique relies on the binding of Coomassie Brilliant Blue G-250 dye to the peptide, inducing a spectral shift measurable at 595 nm . Key steps include:

Standard Curve Preparation : Use a known concentration of this compound (e.g., 0–100 µg/mL) to generate a linear calibration curve.

Sample Dilution : Ensure samples fall within the assay’s dynamic range to avoid saturation.

Interference Mitigation : Detergents (e.g., SDS) or high salt concentrations can distort results; pre-dialysis may be necessary.

Table 1: Example Bradford Assay Parameters for this compound

ParameterValue/Range
Detection Wavelength595 nm
Linear Range1–100 µg/mL
Coefficient of Variation<5% (intra-assay)

Basic: What are the standard methodologies to assess this compound’s antimicrobial activity?

Answer:
The broth microdilution method is recommended for evaluating this compound’s minimum inhibitory concentration (MIC) against bacterial strains (e.g., S. aureus, K. pneumoniae):

Bacterial Inoculum : Adjust to 1–5 × 10⁵ CFU/mL in Mueller-Hinton broth.

Peptide Dilution : Prepare this compound in a 2-fold serial dilution (e.g., 0.5–128 µg/mL).

Incubation : 24 hours at 37°C under aerobic conditions.

Endpoint Determination : Optical density (OD₆₀₀) or resazurin-based viability staining for MIC calculation .

Table 2: Antimicrobial Activity of this compound (10 µg/mL)

PathogenInhibition (%)Bactericidal Activity
S. aureus71.67None observed
K. pneumoniae85.95None observed

Advanced: How to design experiments to test this compound’s efficacy against antibiotic-resistant strains while addressing molecular weight effects?

Answer:
Experimental Design Considerations:

  • Strain Selection : Include multidrug-resistant (MDR) strains (e.g., MRSA, ESBL-producing K. pneumoniae) alongside wild-type controls.
  • Dosage Optimization : Account for this compound’s high molecular weight (3834.7 Da), which may reduce tissue penetration. Use nanoparticle encapsulation (e.g., chitosan NPs) to enhance delivery .
  • Control Groups :
    • Positive control: Conventional antibiotics (e.g., vancomycin).
    • Negative control: Untreated cells or vehicle-only (e.g., PBS).

Statistical Power : Calculate sample size using tools like G*Power, with α=0.05, power=0.8, and effect size based on prior MIC data .

Advanced: How to resolve contradictions in data on this compound’s structural effects on substrates (e.g., wool fibers)?

Answer:
Conflicting data may arise from differences in experimental conditions or substrate interactions. For example:

  • XRD Analysis : this compound increases disordered β-sheet structures in wool fibers (peak at 2θ = 20.2°), suggesting hydrogen bond disruption. However, SEM shows no surface damage, indicating effects are molecular rather than macroscopic .
  • Methodological Harmonization :
    • Standardize hydration levels during XRD to control for water-induced swelling.
    • Use atomic force microscopy (AFM) to complement SEM for nanoscale structural analysis.

Table 3: Structural Impact of this compound on Wool Fibers

ParameterThis compound EffectMethod Used
CrystallinitySlight increase (2θ=9.2°)XRD
Surface MorphologyNo significant changeSEM
β-sheet DisorderIncreased (2θ=20.2°)XRD

Advanced: What strategies address this compound’s cytotoxicity in mammalian cells while retaining antimicrobial efficacy?

Answer:

  • Selective Modification : Introduce D-amino acids or cyclization to reduce hemolytic activity.
  • Dose-Response Profiling : Compare cytotoxicity (e.g., via MTT assay on HEK-293 cells) and antimicrobial activity to identify a therapeutic window.
  • Hybrid Peptides : Fuse this compound with non-toxic AMPs (e.g., LL-37) to balance potency and safety .

Key Takeaways for Researchers

Reproducibility : Document experimental protocols in detail, including peptide purity (>95% via HPLC) and storage conditions (-80°C in lyophilized form) .

Data Interpretation : Contextualize antimicrobial results with structural and cytotoxicity data to avoid overgeneralization.

Innovative Delivery : Nanoparticle systems (e.g., chitosan) are critical for enhancing this compound’s bioavailability in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.